
N-1-adamantyl-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-1-adamantyl-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The adamantyl group in the structure is known for enhancing the stability and lipophilicity of the compound, which can be beneficial in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-1-adamantyl-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide” typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Thioxo Group: This step involves the incorporation of a sulfur atom into the quinazolinone core, often using reagents like Lawesson’s reagent.
Attachment of the Adamantyl Group: The adamantyl group can be introduced through nucleophilic substitution reactions.
Formation of the Final Compound: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反应分析
Types of Reactions
“N-1-adamantyl-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “N-1-adamantyl-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide” involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, while the quinazolinone core interacts with enzymes or receptors. The thioxo group may also play a role in modulating the compound’s activity.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Adamantyl-Containing Compounds: Compounds with the adamantyl group but different core structures.
Uniqueness
“N-1-adamantyl-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide” is unique due to the combination of the adamantyl group and the quinazolinone core, which may confer distinct biological activities and physicochemical properties.
属性
CAS 编号 |
422527-99-9 |
|---|---|
分子式 |
C20H23N3O2S |
分子量 |
369.48 |
IUPAC 名称 |
N-(1-adamantyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H23N3O2S/c24-17(22-20-8-12-5-13(9-20)7-14(6-12)10-20)11-23-18(25)15-3-1-2-4-16(15)21-19(23)26/h1-4,12-14H,5-11H2,(H,21,26)(H,22,24) |
InChI 键 |
ZTMFBZMJZPLXMF-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C(=O)C5=CC=CC=C5NC4=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


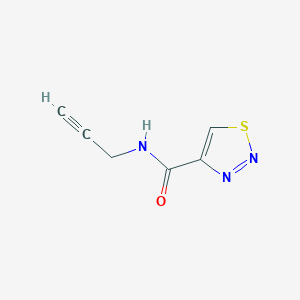
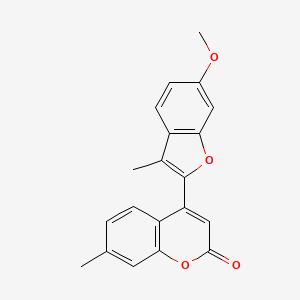
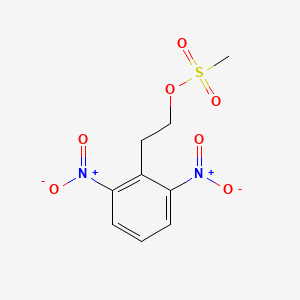
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2592399.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2592400.png)
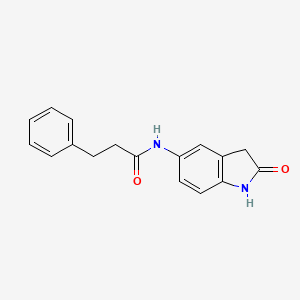
![3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2592404.png)
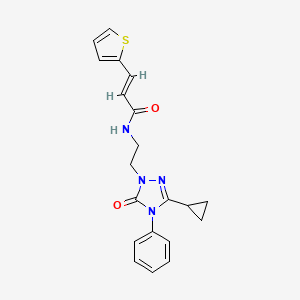
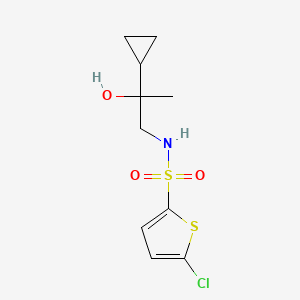
![2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide](/img/structure/B2592411.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2592415.png)
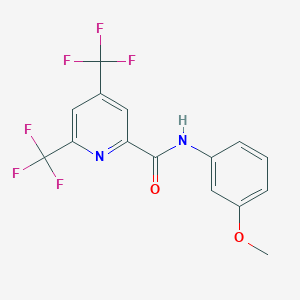
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2592417.png)
